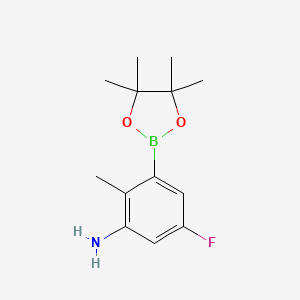

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción general

Descripción

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C13H19BFNO2 and its molecular weight is 251.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1418128-33-2 |

| Molecular Formula | C13H19BFNO2 |

| Molecular Weight | 251.105 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 370.6 ± 42.0 °C at 760 mmHg |

| Flash Point | 178.0 ± 27.9 °C |

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. Preliminary studies suggest that the compound exhibits:

- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-cancer activity .

- Selectivity for Cancer Cells : The compound exhibited a significant selectivity index when tested against non-cancerous cells (e.g., MCF10A), showing a nearly 20-fold difference in efficacy . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 1: Anti-Cancer Activity

In a study focusing on the effects of various compounds on cancer cell lines, this compound was found to significantly inhibit the growth of MDA-MB-231 cells while having a lesser effect on MCF10A cells . The compound's mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity in treated samples.

Case Study 2: Metastasis Inhibition

Another study evaluated the compound's ability to inhibit lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment with this compound significantly reduced the formation of metastatic nodules compared to control groups . This suggests potential utility in preventing cancer metastasis.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data indicate moderate solubility and stability under physiological conditions. Further studies are needed to evaluate its metabolic stability and potential toxicological effects.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Studies have shown that compounds with fluorine substitutions often exhibit enhanced biological activity. For instance, the incorporation of fluorine into the structure can significantly improve the efficacy against various cancer cell lines due to increased lipophilicity and altered metabolic pathways .

A notable case study evaluated the compound's effects on multiple cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The results indicated that derivatives of this compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been assessed for antimicrobial activity. Preliminary evaluations demonstrated effectiveness against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Synthesis and Characterization

The synthesis of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a palladium-catalyzed cross-coupling reaction with appropriate boron-containing reagents. The synthesis pathway is crucial for ensuring high yields and purity necessary for biological testing .

Case Study 1: Anticancer Efficacy

A study published in MDPI focused on the synthesis of related compounds and their evaluation against Plasmodium falciparum, revealing that modifications in the aniline structure could lead to enhanced antiproliferative activity . The strategic placement of substituents was found to be critical for maximizing efficacy.

Case Study 2: Antimicrobial Activity

Research conducted on various aniline derivatives showed that introducing bulky groups like tetramethyl dioxaborolane could enhance antimicrobial properties. The study highlighted that compounds with such modifications displayed improved activity against biofilm-forming pathogens .

Propiedades

IUPAC Name |

5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHFDPDYGAZFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418128-33-2 | |

| Record name | (3-Amino-5-fluoro-2-methylphenyl)boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.